molecular formula C15H18N4O B12259776 N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12259776
M. Wt: 270.33 g/mol
InChI Key: QNWWYVILWPUZEG-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N4O/c16-9-12-3-1-7-17-14(12)19-8-2-4-13(10-19)18-15(20)11-5-6-11/h1,3,7,11,13H,2,4-6,8,10H2,(H,18,20)

InChI Key

QNWWYVILWPUZEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the cyanopyridine moiety, and subsequent cyclopropanecarboxamide formation. Common synthetic methods involve hydrogenation, cyclization, and amination reactions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives that can be further utilized in pharmaceutical applications .

Scientific Research Applications

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, including the presence of a cyanopyridine moiety and a cyclopropanecarboxamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

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